2-Ethyl-3-(4-fluorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine
Beschreibung
Eigenschaften
IUPAC Name |
2-ethyl-3-(4-fluorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O/c1-2-14-17(12-5-7-13(19)8-6-12)18-20-10-9-15(22(18)21-14)16-4-3-11-23-16/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAPNCFXGOAGCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-(4-fluorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Substitution with Ethyl and Fluorophenyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Synthetic Methodologies and Precursor Reactions
The compound is synthesized via cyclocondensation between 5-amino-3-(4-fluorophenyl)-1H-pyrazole and a furan-containing enaminone or chalcone derivative under oxidative conditions (K₂S₂O₈, H₂O, 80°C) . Key steps include:
-
Michael addition of the pyrazole amine to the enaminone.
-
Intramolecular cyclization to form the pyrazolo[1,5-a]pyrimidine core.
-
Electrophilic substitution at position 3, though in this case, the 4-fluorophenyl group occupies this site, necessitating pre-functionalization.
Electrophilic Substitution and Halogenation
While position 3 is blocked, halogenation at other positions is feasible. For example, 7-(furan-2-yl) derivatives undergo bromination at position 5 under mild conditions (NaBr, K₂S₂O₈, H₂O, 80°C) :
| Reagent | Position | Yield (%) | Product |
|---|---|---|---|
| NaBr/K₂S₂O₈ | 5 | 85–95 | 5-bromo-7-(furan-2-yl) derivative |
1H NMR data for brominated analogs show characteristic downfield shifts for H-6 (δ 8.44–8.55 ppm) and H-2 (δ 6.63–6.87 ppm) .
Cross-Coupling Reactions
The furan-2-yl group at position 7 enables Sonogashira coupling with terminal alkynes (e.g., phenylethynylmagnesium bromide) under Pd catalysis :
| Substrate | Coupling Partner | Catalyst | Yield (%) | Product |
|---|---|---|---|---|
| 7-(furan-2-yl) derivative | Phenylethynylmagnesium Br | Pd(PPh₃)₄ | 78 | 7-(furan-2-yl)-3-(phenylethynyl) analog |
13C NMR confirms alkyne incorporation (δ 85–95 ppm for sp-hybridized carbons) .
Oxidation and Ring-Opening Reactions
The furan ring is susceptible to oxidative cleavage with mCPBA (meta-chloroperbenzoic acid), generating a diketone intermediate . Subsequent reactions with nucleophiles (e.g., amines) yield functionalized derivatives:
| Oxidizing Agent | Product | Further Reaction | Final Product |
|---|---|---|---|
| mCPBA | 7-(2,5-diketone) derivative | Aniline | 7-(2,5-diamino) derivative |
IR spectra of oxidized products show loss of furan C–O–C stretches (~1,015 cm⁻¹) and new carbonyl peaks (~1,710 cm⁻¹) .
Nucleophilic Aromatic Substitution
The 4-fluorophenyl group participates in SNAr reactions with strong nucleophiles (e.g., NaN₃, CuI, DMF, 120°C) :
| Nucleophile | Conditions | Yield (%) | Product |
|---|---|---|---|
| NaN₃ | CuI, DMF, 120°C | 65 | 3-(4-azidophenyl) derivative |
19F NMR confirms fluorine displacement (δ −115 ppm loss) .
Structural and Regioselectivity Insights
-
X-ray diffraction of analogs reveals planar pyrazolo[1,5-a]pyrimidine cores with dihedral angles <10° between aryl substituents .
-
Hammett analysis indicates electron-withdrawing groups (e.g., 4-fluorophenyl) enhance electrophilicity at position 5 (σₚ = +0.06) .
Reaction Optimization Data
Comparative yields under varying conditions for key transformations:
| Reaction Type | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Sonogashira coupling | THF | 80 | 12 | 78 |
| SNAr with NaN₃ | DMF | 120 | 24 | 65 |
| Bromination | H₂O | 80 | 6 | 92 |
Limitations and Unreported Reactivity
-
Diels-Alder reactivity of the furan ring remains unexplored in pyrazolo[1,5-a]pyrimidine systems.
-
Enantioselective functionalization at position 2 (ethyl group) has not been documented.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit antimicrobial activity against various pathogens. Specifically, derivatives of this compound have shown effectiveness against Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment . The inhibition of mycobacterial ATP synthase by these compounds highlights their role in combating resistant strains.
Anticancer Activity
Compounds within the pyrazolo[1,5-a]pyrimidine class have been investigated for anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
Neurological Applications
Some derivatives have been explored as ligands for GABA receptors, indicating potential use in treating neurological disorders . The modulation of neurotransmitter systems could provide therapeutic avenues for conditions such as anxiety and epilepsy.
Case Study 1: Antitubercular Activity
A study published in MDPI demonstrated that specific derivatives of pyrazolo[1,5-a]pyrimidine were synthesized and tested against Mycobacterium tuberculosis. The results indicated significant inhibitory effects on bacterial growth, suggesting a promising pathway for developing new antitubercular agents .
Case Study 2: Anticancer Mechanisms
In another investigation, researchers synthesized various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer activity against different cancer cell lines. The findings revealed that certain compounds effectively inhibited tumor growth by inducing cell cycle arrest and apoptosis .
Data Table: Summary of Biological Activities
Wirkmechanismus
The mechanism of action of 2-Ethyl-3-(4-fluorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Affecting Gene Expression: Altering the expression of genes related to disease progression or cellular function.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
Key structural variations among related compounds are summarized in Table 1 :
Key Observations :
- Position 2: Ethyl or small alkyl groups (e.g., in F-DPA) improve lipophilicity, whereas bulkier substituents like anilinyl () or phenylamino () enhance target binding .
- Position 3 : The 4-fluorophenyl group is a common motif, offering metabolic resistance and electronic effects critical for enzyme inhibition (e.g., COX-2 selectivity in ) .
- Position 7 : Furan-2-yl (as in the target compound) and other heterocycles (e.g., thiophene in ) modulate solubility and interaction with hydrophobic pockets in proteins .
Antitumor Activity :
- The target compound’s furan substituent may enhance DNA intercalation or kinase inhibition compared to 7-aryl derivatives like Compound 9 (IC₅₀ = 63.2 µM against MCF-7), where a 4-chlorophenyl group at position 7 limits solubility .
- Compound 6i (), which shares the 7-(furan-2-yl) group, showed potent dual CDK2/TRKA kinase inhibition, suggesting the furan moiety’s role in targeting ATP-binding domains .
Antimicrobial Activity :
- Pyrazolo[1,5-a]pyrimidines with 3-(4-fluorophenyl) and 7-aryl groups () exhibited anti-mycobacterial activity (MIC < 1 µg/mL), highlighting the fluorine atom’s contribution to membrane penetration .
Enzyme Inhibition :
Physicochemical Properties
- Lipophilicity : The 4-fluorophenyl and ethyl groups increase logP compared to morpholine-substituted derivatives (), favoring blood-brain barrier penetration .
- Solubility : The furan-2-yl group may reduce aqueous solubility relative to polar substituents like morpholin-4-yl (), necessitating formulation optimization .
Biologische Aktivität
2-Ethyl-3-(4-fluorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-Ethyl-3-(4-fluorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine is with a molecular weight of approximately 245.25 g/mol. Its structure features a pyrazolo-pyrimidine core, which is significant for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂FN₃O |
| Molecular Weight | 245.25 g/mol |
| CAS Number | 1030481-85-6 |
Anticancer Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have shown significant inhibition of cell proliferation in breast and lung cancer models, with IC50 values ranging from 0.01 to 10 µM depending on the specific derivative and cell type tested .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines has also been explored. In vitro studies demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Specific derivatives showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac . A notable finding was the selectivity towards COX-2 over COX-1, suggesting a reduced risk of gastrointestinal side effects .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes associated with disease pathways. For example, it has been reported to inhibit EGFR (Epidermal Growth Factor Receptor) tyrosine kinase activity, which is crucial in cancer progression . This inhibition could lead to reduced tumor growth and metastasis.
Structure-Activity Relationships (SAR)
Understanding the SAR of 2-Ethyl-3-(4-fluorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine is essential for optimizing its biological activity. Modifications at the furan and phenyl rings have been shown to influence potency and selectivity towards target enzymes. For instance:
- Substitution on the furan ring : Variations in substituents can enhance lipophilicity and improve cellular uptake.
- Fluorination : The presence of fluorine in the phenyl ring has been linked to increased binding affinity to target proteins due to enhanced electron-withdrawing properties .
Case Studies
Several studies have focused on the biological evaluation of related compounds:
- Study on Anticancer Activity : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested against human cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity compared to the parent compound .
- In Vivo Anti-inflammatory Study : An animal model was used to assess the anti-inflammatory effects of a related pyrazolo derivative. The results showed significant reduction in edema and inflammatory markers when treated with the compound .
- EGFR Inhibition : A study demonstrated that specific derivatives exhibited potent EGFR inhibitory activity, leading to reduced proliferation in EGFR-dependent cancer cell lines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Ethyl-3-(4-fluorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine?
- Methodological Answer : The compound can be synthesized via cyclization of 1H-pyrazole-5-amine precursors with appropriate diketones or enaminones. For example, reacting 3-ethyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine with 2-furyl-substituted β-diketones under reflux in acetic acid or ethanol yields the pyrazolo[1,5-a]pyrimidine core. Optimized conditions (e.g., solvent choice, temperature, and catalyst) are critical; yields typically range from 60–85% after purification via column chromatography .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- 1H/13C NMR : Confirm substituent positions (e.g., furan C(7) integration at δ 6.3–7.1 ppm for protons; ethyl group signals at δ 1.2–1.4 ppm) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ for C18H15FN4O: expected m/z 322.12) .
- HPLC : Ensure >95% purity using a C18 column with acetonitrile/water gradients .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., B-Raf) using fluorescence-based ATP-binding assays (IC50 determination) .
- Anti-inflammatory Activity : Measure COX-1/COX-2 inhibition via prostaglandin E2 (PGE2) ELISA in RAW 264.7 macrophages .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC50 values .
Advanced Research Questions
Q. How can regioselective functionalization at C(3) or C(7) be achieved to modify bioactivity?
- Methodological Answer :
- Halogenation : Use hypervalent iodine reagents (e.g., PhI(OAc)2 with KI/KBr) for regioselective C(3) iodination (83–95% yields). Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance reactivity .
- Cross-Coupling : Introduce aryl/heteroaryl groups via Suzuki-Miyaura coupling at C(7) using Pd(PPh3)4 and furan-2-ylboronic acid .
Q. What computational strategies predict binding affinity to therapeutic targets like kinases?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with kinase crystal structures (e.g., PDB: 4XV2 for B-Raf). Focus on hydrophobic interactions with the ethyl group and hydrogen bonding via the pyrimidine N(1) .
- QSAR Modeling : Corrogate substituent electronegativity (e.g., 4-fluorophenyl) with inhibitory activity using Gaussian-based DFT calculations for charge distribution analysis .
Q. How do structural variations impact pharmacokinetics in vivo?
- Methodological Answer :
- Metabolic Stability : Assess hepatic microsomal clearance (e.g., human liver microsomes with LC-MS quantification). The furan moiety may increase susceptibility to CYP3A4 oxidation, requiring prodrug strategies .
- Biodistribution : Radiolabel the compound (e.g., 18F at the ethyl group) for PET imaging in murine models to evaluate tumor uptake and clearance rates .
Q. What strategies resolve contradictions in SAR studies for pyrazolo[1,5-a]pyrimidines?
- Methodological Answer :
- Systematic Substituent Scanning : Synthesize derivatives with incremental changes (e.g., replacing 4-fluorophenyl with 4-Cl or 4-OMe) to isolate electronic vs. steric effects .
- Crystallography : Resolve X-ray structures of target-bound complexes (e.g., kinase-inhibitor co-crystals) to identify critical binding motifs (e.g., trifluoromethyl groups enhancing hydrophobic contacts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
